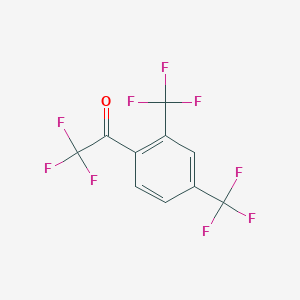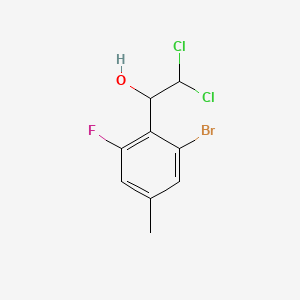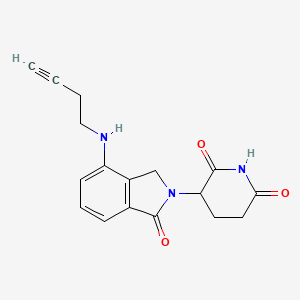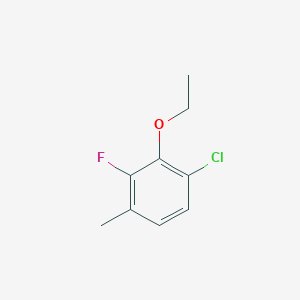
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8ClFI. It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, ethyl, fluorine, and iodine substituents on the benzene ring. This compound is typically a solid, appearing as white or pale yellow crystals . It is soluble in various organic solvents such as chloroform and xylene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and alkylation reactions. One common method involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce chlorine, fluorine, and iodine atoms. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions like the Sonogashira coupling and Heck reaction, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases like triethylamine or potassium carbonate are typical conditions for these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while coupling with an alkyne can produce a substituted alkyne.
Aplicaciones Científicas De Investigación
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-ethyl-2-fluoro-4-iodobenzene exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. In receptor binding assays, it can interact with receptor proteins, modulating their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-iodobenzene: Similar in structure but lacks the chlorine and ethyl substituents.
2-Chloro-4-fluoro-1-iodobenzene: Similar but with different positions of the substituents.
1-Chloro-4-ethyl-3-fluoro-2-iodobenzene: An isomer with a different arrangement of the substituents.
Uniqueness
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of complex organic compounds and in various scientific research applications.
Propiedades
Fórmula molecular |
C8H7ClFI |
|---|---|
Peso molecular |
284.49 g/mol |
Nombre IUPAC |
1-chloro-3-ethyl-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C8H7ClFI/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3 |
Clave InChI |
MXRKUMZPCYSZGR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)

![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)

![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
